Product packaging for Defensin-related cryptdin-24(Cat. No.:)

Defensin-related cryptdin-24

Cat. No.: B1577145
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Defensin-related cryptdin-24 (Defcr24) is a mouse α-defensin, also known as a cryptdin, predominantly expressed and secreted by Paneth cells in the small intestinal crypts . As a cationic host defense peptide, it is synthesized as an inactive precursor (pre-procryptdin) and is proteolytically activated to its mature, bactericidal form . This peptide contributes to the regulation of the gut microbiota and provides host protection against intestinal pathogens as a key component of the intestinal mucosal barrier . Its primary research value lies in modeling innate immunity, studying host-microbiota interactions, and investigating the molecular mechanisms of antimicrobial peptide action . Studies indicate that cryptdins like Defcr24 can exert bactericidal activity through membrane disruption mechanisms, potentially involving peptide self-association and interaction with bacterial membrane lipids . It is important for researchers to note that the expression of cryptdin isoforms, including Defcr24, can exhibit strain-specific polymorphisms, with varying repertoires between mouse strains such as C57BL/6 and outbred Swiss mice . This product is supplied for research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

bioactivity

Antimicrobial

sequence

LRDLVCYCRARGCKGRERMNGTCSKGHLLYMLCC

Origin of Product

United States

Q & A

Basic: What experimental models are most suitable for studying the antimicrobial mechanisms of cryptdin-24?

Methodological Answer:
To investigate cryptdin-24's antimicrobial activity, researchers typically use:

  • In vitro assays : Minimum inhibitory concentration (MIC) testing via broth microdilution against Gram-positive/negative bacteria .
  • Membrane interaction studies : Fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane permeabilization kinetics .
  • Cell culture models : Co-culture systems with intestinal epithelial cells to mimic physiological interactions .
    Key Considerations : Validate assay conditions (pH, ionic strength) to reflect cryptdin-24’s native environment, as activity is highly context-dependent .

Advanced: How can conflicting data on cryptdin-24’s cytotoxicity in mammalian cells be reconciled?

Methodological Answer:
Discrepancies often arise from:

  • Dosage variability : Cryptdin-24 exhibits biphasic effects; low concentrations (≤10 µg/mL) may promote cell proliferation, while higher doses induce apoptosis. Use dose-response curves with ≥8 data points to capture nonlinear trends .
  • Cell-type specificity : Primary vs. immortalized cell lines (e.g., HT-29 vs. Caco-2) differ in receptor expression. Include transcriptomic profiling (RNA-seq) to identify cryptdin-24-responsive pathways .
  • Experimental controls : Account for endotoxin contamination in recombinant protein preps using Limulus amebocyte lysate (LAL) assays .

Basic: What structural characteristics of cryptdin-24 underpin its selectivity for bacterial membranes?

Methodological Answer:
Cryptdin-24’s β-sheet-rich defensin fold enables:

  • Electrostatic targeting : Positively charged residues (e.g., Arg, Lys) bind anionic bacterial phospholipids. Validate via surface plasmon resonance (SPR) with lipid bilayers .
  • Hydrophobic interactions : Trp-rich regions insert into lipid bilayers. Use molecular dynamics simulations (e.g., GROMACS) to model membrane insertion .
    Validation : Circular dichroism (CD) spectroscopy confirms structural integrity under experimental conditions .

Advanced: What statistical methods address variability in cryptdin-24 expression yields across recombinant systems?

Methodological Answer:
Optimize expression using:

  • Design of Experiments (DoE) : Test variables (induction temperature, IPTG concentration) via factorial design to identify optimal conditions .
  • Machine learning : Train regression models (e.g., random forest) on historical yield data to predict successful expression strains (e.g., E. coli BL21 vs. Rosetta) .
    Data Normalization : Express yields as µg/mg total protein (Bradford assay) to control for biomass differences .

Basic: How is cryptdin-24’s stability assessed under gastrointestinal conditions for therapeutic applications?

Methodological Answer:
Simulate gastrointestinal transit via:

  • Proteolytic resistance : Incubate with pepsin (pH 2.0) and pancreatin (pH 7.0), then quantify intact protein via SDS-PAGE .
  • pH stability assays : Measure activity retention after exposure to pH 1.5–8.0 using radial diffusion assays .
    Key Tools : Mass spectrometry (LC-MS/MS) identifies degradation fragments .

Advanced: What interdisciplinary approaches resolve cryptdin-24’s role in gut microbiota modulation?

Methodological Answer:
Integrate:

  • Metagenomics : 16S rRNA sequencing of murine fecal samples pre/post cryptdin-24 administration to track microbiota shifts .
  • Metabolomics : LC-MS-based profiling of short-chain fatty acids (SCFAs) to link microbial activity to host physiology .
  • Gnotobiotic models : Colonize germ-free mice with defined microbial consortia to isolate cryptdin-24’s effects .
    Ethics Note : Justify animal use with sample size calculations (power ≥0.8) to minimize unnecessary replicates .

Basic: What safety protocols are critical when handling cryptdin-24 in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles; cryptdin-24 may cause eye/skin irritation .
  • Ventilation : Use chemical fume hoods for lyophilized powder handling to avoid aerosolization .
  • Spill Management : Absorb liquids with inert material (e.g., vermiculite) and dispose as biohazard waste .

Advanced: How can researchers mitigate batch-to-batch variability in cryptdin-24 purification?

Methodological Answer:

  • Chromatography standardization : Use ÄKTA Pure systems with identical column lots (e.g., HiTrap SP FF for cation exchange) .
  • Quality control (QC) : Validate purity (>95%) via reverse-phase HPLC and endotoxin levels (<0.1 EU/µg) .
  • Data Integrity : Document purification parameters (flow rate, buffer pH) in electronic lab notebooks (ELNs) with audit trails .

Basic: What in vivo models are appropriate for studying cryptdin-24’s immunomodulatory effects?

Methodological Answer:

  • Murine colitis models : Dextran sulfate sodium (DSS)-induced colitis to assess cryptdin-24’s anti-inflammatory activity .
  • Zebrafish larvae : Real-time imaging of neutrophil recruitment in transgenic Tg(mpx:GFP) lines .
    Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting .

Advanced: What computational tools predict cryptdin-24’s interactions with host receptors?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model cryptdin-24 binding to Toll-like receptors (TLRs) .
  • Network pharmacology : Construct protein-protein interaction (PPI) networks via STRING-DB to identify downstream signaling nodes .
    Validation : Co-immunoprecipitation (Co-IP) in HEK293T cells confirms predicted interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.